Tripropylaluminum chemical properties and reactivity
Tripropylaluminum chemical properties and reactivity
An In-Depth Technical Guide to Tripropylaluminum: Chemical Properties, Reactivity, and Advanced Handling Protocols
Introduction: Understanding Tripropylaluminum
Tripropylaluminum (TPA), with the chemical formula C₉H₂₁Al, is a highly versatile and reactive organoaluminum compound.[1][2] It exists as a colorless, viscous liquid that is indispensable in various fields of chemical synthesis, particularly as a catalyst component in olefin polymerization and as a potent alkylating and reducing agent in fine chemical manufacturing.[3][4] Its utility is derived from the highly polarized aluminum-carbon bond, which imparts significant nucleophilic character to the propyl groups and renders the aluminum center a strong Lewis acid.
However, the very reactivity that makes TPA a valuable synthetic tool also makes it extremely hazardous. It is a pyrophoric material, meaning it ignites spontaneously upon contact with air, and it reacts explosively with water.[1][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties and reactivity of tripropylaluminum, with a core focus on the causality behind its behavior and the self-validating protocols required for its safe and effective use.
PART 1: Core Chemical and Physical Properties
The fundamental behavior of tripropylaluminum is dictated by its unique structure and inherent physical characteristics. Understanding these properties is the first step toward mastering its application and handling.
Structure and Bonding
Like other lower trialkylaluminum compounds, tripropylaluminum exists predominantly as a dimer, [Al₂(CH₂CH₂CH₃)₆], especially in the liquid phase or in non-coordinating solvents.[5] This dimerization occurs to alleviate the electron deficiency of the aluminum atom, which has only six valence electrons in the monomeric form. In the dimer, two propyl groups bridge the two aluminum centers, forming three-center, two-electron (3c-2e) bonds. This electron-deficient bonding is a hallmark of organoaluminum chemistry and is central to its reactivity.
Caption: Dimeric structure of TPA with bridging propyl groups.
Physical Properties
The quantitative physical data for tripropylaluminum are summarized in the table below. These values are critical for designing experimental setups, performing stoichiometric calculations, and understanding its behavior under various conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₁Al | [1][6] |
| Molecular Weight | 156.24 g/mol | [1][6] |
| Appearance | Colorless, pyrophoric liquid | [1][4] |
| Density | 0.823 g/mL at 25 °C | [6] |
| Melting Point | -107 °C | [4][6] |
| Boiling Point | 82-84 °C at 2 mmHg | [4][6] |
| Flash Point | Not applicable (ignites in air) | [3][6] |
| Solubility | Reacts violently with water; soluble in hydrocarbon solvents (hexane, toluene) | [3][4] |
PART 2: Reactivity Profile and Synthetic Applications
The reactivity of tripropylaluminum is characterized by its extreme sensitivity to air and protic reagents. This section details the causality behind these reactions and their application in synthesis.
Pyrophoricity: Reaction with Air
Tripropylaluminum is classified as a pyrophoric liquid, a substance that ignites spontaneously within minutes of exposure to air.[1][3][7] This high reactivity is driven by the strong thermodynamic driving force of forming stable aluminum-oxygen bonds. The reaction is a rapid oxidation process:
4 (C₃H₇)₃Al + 21 O₂ → 2 Al₂O₃ + 12 CO₂ + 14 H₂O
The immediate ignition upon exposure necessitates that all handling and storage of TPA be conducted under a dry, inert atmosphere, such as nitrogen or argon.[8][9]
Hydrolysis: Explosive Reaction with Water
TPA reacts violently and explosively with water and other protic sources (e.g., alcohols, primary/secondary amines) in a highly exothermic hydrolysis reaction.[1][3] The reaction proceeds by protonolysis of the Al-C bond, liberating flammable propane gas.
(C₃H₇)₃Al + 3 H₂O → Al(OH)₃ + 3 C₃H₈ (gas)
The rapid generation of gas and heat can cause catastrophic pressure buildup in a closed system. This reactivity underscores the critical need to use anhydrous solvents and thoroughly dried glassware in all experiments involving TPA.[7]
Caption: Reaction pathway of tripropylaluminum with water.
Reactivity with Alcohols and Amines
The reaction of TPA with alcohols and amines is analogous to its reaction with water.[1] These reactions are useful for synthesizing aluminum alkoxides and amides, respectively, which can serve as catalysts or reagents. However, the reaction is vigorous and must be controlled, typically by slow addition of the TPA solution to the alcohol or amine at low temperatures. This reactivity is foundational to its use in certain polymerization initiation systems where an alcohol or amine acts as a chain transfer agent.[10][11][12]
Applications in Polymerization and Organic Synthesis
Tripropylaluminum is a key component in Ziegler-Natta type catalyst systems for the polymerization of olefins like ethylene and propylene.[4] It serves multiple roles, including the alkylation of the transition metal catalyst (e.g., titanium or zirconium compounds) to generate the active catalytic species and acting as a scavenger for impurities that would otherwise poison the catalyst.
In organic synthesis, TPA is a valuable reagent for:
-
Alkylating Agent: It can be used to transfer a propyl group to various electrophiles.
-
Zr-Catalyzed Chain Growth: Used in processes for growing polymer chains.[6]
-
Copper-Catalyzed Reactions: Serves as a reactant in copper-catalyzed conjugate additions and ring-opening reactions.[6]
PART 3: Safety and Experimental Protocols
The extreme reactivity of tripropylaluminum demands rigorous and non-negotiable safety protocols. Adherence to these procedures is a prerequisite for any experimental work.
Hazard Summary
-
H250: Catches fire spontaneously if exposed to air.[1]
-
H260: In contact with water, releases flammable gases which may ignite spontaneously.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
Primary Hazards: Pyrophoric, Water-Reactive, Corrosive.[1][3]
Personal Protective Equipment (PPE)
When handling TPA, a comprehensive PPE ensemble is mandatory:
-
Body Protection: A flame-resistant lab coat, fully buttoned.[8][9]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles, supplemented with a face shield.[8][9]
-
Hand Protection: Chemical-resistant outer gloves (e.g., neoprene or nitrile) over fire-resistant inner gloves.[8][9]
-
General: Long pants and closed-toe shoes are required.[9]
Storage and Handling Environment
-
Storage: TPA must be stored in a tightly sealed container under an inert atmosphere (e.g., Sure/Seal™ bottle) in a cool, dry, well-ventilated area away from all ignition sources, water, and oxidizing agents.[3][9]
-
Work Area: All manipulations must be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[8][9] The work area must be free of clutter and flammable materials.
-
Emergency Preparedness: A Class D (dry powder, e.g., Met-L-X or powdered lime) fire extinguisher must be immediately accessible.[7] Never use water, carbon dioxide, or foam extinguishers , as they will react violently with TPA.[3] An emergency shower and eyewash station must be present.[3]
Experimental Protocol: Safe Transfer of Tripropylaluminum
This protocol describes the standard Schlenk line technique for transferring pyrophoric liquids like TPA via syringe. This procedure is a self-validating system; if air enters, it will be immediately obvious, and the protocol is designed to prevent this.
Caption: Workflow for the safe transfer of pyrophoric liquids.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware, needles, and cannulas are oven- or flame-dried and assembled while hot under a stream of inert gas (argon or nitrogen).
-
Inerting the System: Connect the reaction flask to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere. Maintain a slight positive pressure of inert gas, monitored with an oil bubbler.
-
Syringe Preparation: Select a gas-tight syringe with a needle long enough to reach the liquid level in the reagent bottle. Flush the syringe with inert gas several times.
-
Reagent Withdrawal: With a positive inert gas flow, pierce the septum of the tripropylaluminum reagent bottle. Push the inert gas from the syringe into the bottle's headspace to equalize pressure, then slowly withdraw the desired volume of liquid.
-
Causality Check: This pressure equalization prevents the reagent from being forced out of the syringe by the bottle's internal pressure.
-
-
Transfer: Remove the syringe from the reagent bottle. A small amount of inert gas can be drawn into the syringe as a buffer. Quickly and smoothly pierce the septum of the reaction flask and inject the TPA. For controlled addition, inject the liquid sub-surface with efficient stirring.
-
Syringe Quenching: Immediately after use, the syringe must be quenched.[13] a. Rinse the syringe with a dry, inert solvent like hexane to dilute any residual TPA. b. Expel the hexane into a separate flask containing an excess of a less reactive alcohol, such as isopropanol, under an inert atmosphere. c. Slowly draw the isopropanol into the syringe and expel it into the quench flask. Repeat several times. d. The syringe can now be safely disassembled and cleaned with water and acetone.
Spill and Waste Disposal
-
Spills: In the event of a small spill inside a fume hood, immediately cover the spill with a generous amount of dry sand, dry lime, or soda ash to smother it.[3][8] Do not use combustible absorbents. Use non-sparking tools to collect the material into a container for disposal.[3] For larger spills, evacuate the lab and call for emergency response.
-
Waste Disposal: Never dispose of unreacted TPA. All residual TPA and reaction byproducts must be carefully quenched.[8] This is typically done by slowly adding a less reactive alcohol (e.g., isopropanol) to a dilute solution of the waste in a non-reactive solvent (e.g., hexane) at low temperature (e.g., 0 °C or below). Once the reaction subsides, water can be slowly added to complete the quench. The resulting material must be disposed of as hazardous waste.
Conclusion
Tripropylaluminum is a powerful synthetic tool whose utility is matched only by its hazardous nature. For the skilled researcher, its high reactivity offers pathways to complex molecules and polymers that are otherwise difficult to access. However, this power demands respect and an unwavering commitment to rigorous safety protocols. By understanding the fundamental principles of its structure, the causality of its reactivity with air and water, and by internalizing the self-validating experimental techniques for its handling, professionals in research and drug development can harness the synthetic potential of tripropylaluminum safely and effectively.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16683069, Aluminum, tripropyl-. PubChem. [Link]
-
New Jersey Department of Health (2000). Right to Know Hazardous Substance Fact Sheet: Tripropyl Aluminum. NJ.gov. [Link]
-
LookChem (Date not available). Cas 102-67-0, TRI-N-PROPYLALUMINIUM. LookChem. [Link]
-
LookChem (Date not available). Tripropylaluminum. LookChem. [Link]
-
ChemWhat (Date not available). TRI-N-PROPYLALUMINIUM CAS#: 102-67-0. ChemWhat. [Link]
-
Cheméo (Date not available). Aluminum, tripropyl- (CAS 102-67-0) - Chemical & Physical Properties. Cheméo. [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety (Date not available). Standard Operating Procedure: Pyrophoric Chemicals - Trimethylaluminum (TMA). EHS Nebraska. [Link]
-
National Institute of Standards and Technology (Date not available). Aluminum, tripropyl-. NIST WebBook. [Link]
-
Organic Syntheses (Date not available). 2-PROPYL-1-AZACYCLOHEPTANE. Organic Syntheses. [Link]
-
Organic Syntheses (Date not available). TRIPHENYLALUMINUM. Organic Syntheses. [Link]
-
Global Substance Registration System (Date not available). TRIPROPYLALUMINUM. GSRS. [Link]
-
Oregon State University Environmental Health and Safety (Date not available). Standard Operating Procedure (SOP) for Aluminum Alkyls. Oregon State University. [Link]
-
National Institute of Standards and Technology (Date not available). Aluminum, tripropyl-. NIST WebBook. [Link]
-
Lin, M. C., & Nguyen, H. M. T. (2014). Mechanisms for reactions of trimethylaluminum with molecular oxygen and water. Chemical Physics Letters, 614, 1-6. [Link]
-
Giesbrecht, P. K., et al. (2020). Aluminum-Based Initiators from Thiols for Epoxide Polymerizations. Macromolecules, 53(20), 8846–8854. [Link]
-
Princeton University Environmental Health & Safety (Date not available). Pyrophoric Materials. Princeton EHS. [Link]
-
Matsunaga, T., & Okada, K. (2011). Reaction hazards of triethylaluminum under closed conditions. Journal of Thermal Analysis and Calorimetry, 105(3), 959-964. [Link]
-
Defense Technical Information Center (1996). Hazardous Reactions of Aluminum Powder with Water in the Propellant, Explosive and Pyrotechnic (PEP) Industries. DTIC. [Link]
-
Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672-17673. [Link]
-
National Center for Biotechnology Information (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central. [Link]
-
ResearchGate (Date not available). Alcohol amination reaction with secondary amines. ResearchGate. [Link]
-
Organic Chemistry Portal (Date not available). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor (2021). Lewis Structure of AlI3, Aluminum Iodide. YouTube. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Cas 102-67-0,TRI-N-PROPYLALUMINIUM | lookchem [lookchem.com]
- 5. Aluminum, tripropyl- [webbook.nist.gov]
- 6. Tripropylaluminum 102-67-0 [sigmaaldrich.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. purdue.edu [purdue.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen [organic-chemistry.org]
- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
